molecular formula C10H3ClF2N2 B1325339 4-Chloro-6,8-difluoroquinoline-3-carbonitrile CAS No. 936498-00-9

4-Chloro-6,8-difluoroquinoline-3-carbonitrile

Cat. No.: B1325339
CAS No.: 936498-00-9
M. Wt: 224.59 g/mol
InChI Key: YBMVDEBNHCJNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,8-difluoroquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,8-difluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6,8-difluoroquinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for drug development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various applications, including the development of new polymers and coatings.

Comparison with Similar Compounds

  • 4-Chloroquinoline-3-carbonitrile
  • 6,8-Difluoroquinoline-3-carbonitrile
  • 4-Chloro-6-fluoroquinoline-3-carbonitrile

Comparison: 4-Chloro-6,8-difluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it more versatile for various applications compared to its analogs .

Properties

IUPAC Name

4-chloro-6,8-difluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(9)1-6(12)2-8(10)13/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMVDEBNHCJNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250363
Record name 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936498-00-9
Record name 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936498-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.